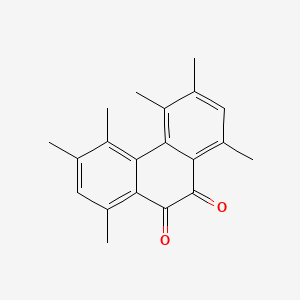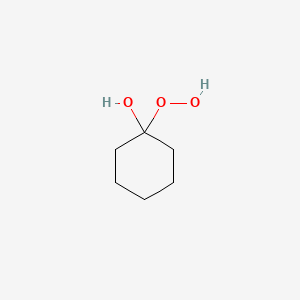
Cyclohexanol, hydroperoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, hydroperoxy- is an organic compound with the formula C₆H₁₁OOH. It is a derivative of cyclohexanol, where a hydroperoxy group (-OOH) replaces one of the hydrogen atoms. This compound is a key intermediate in various chemical processes, particularly in the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanol, hydroperoxy- is typically synthesized through the liquid-phase oxidation of cyclohexane. This process involves the use of cobalt or manganese catalysts and air as the oxidizing agent. The reaction conditions usually include temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods: In industrial settings, cyclohexanol, hydroperoxy- is produced as an intermediate during the oxidation of cyclohexane. The process yields a mixture of cyclohexanol and cyclohexanone, commonly referred to as “KA oil” (ketone-alcohol oil). This mixture is then separated through fractional distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanol, hydroperoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to cyclohexanone and adipic acid.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can react with halogen acids to form cyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of cyclohexanol, hydroperoxy- to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction to cyclohexanol.
Substitution: Halogen acids like HBr are used for the formation of cyclohexyl halides.
Major Products:
Cyclohexanone: Formed through mild oxidation.
Adipic Acid: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Cyclohexyl Halides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, hydroperoxy- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexanol, hydroperoxy- involves its decomposition via radical and non-radical pathways. The hydroperoxy group (-OOH) can decompose to form alcohol and ketone through the action of alkoxyl, alkyl, and peroxyl radicals. This decomposition is crucial in the oxidation processes where cyclohexanol, hydroperoxy- acts as an intermediate .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A secondary alcohol with the formula C₆H₁₂O.
Cyclohexanone: A ketone with the formula C₆H₁₀O.
Cyclohexyl Hydroperoxide: Another hydroperoxide derivative of cyclohexane.
Uniqueness: Cyclohexanol, hydroperoxy- is unique due to its dual functionality as both an alcohol and a hydroperoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various industrial processes .
Eigenschaften
CAS-Nummer |
114573-51-2 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-6(9-8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI-Schlüssel |
KBTYSDMXRXDGGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
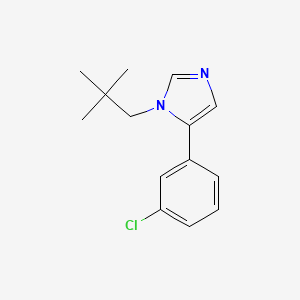
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
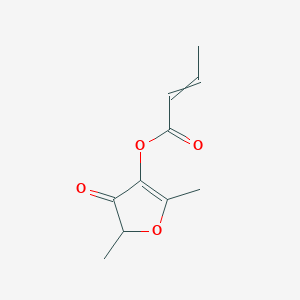
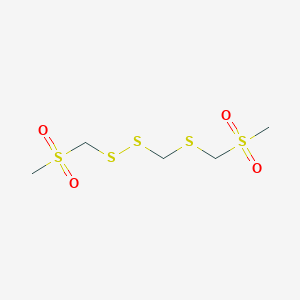
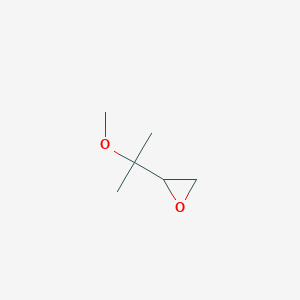
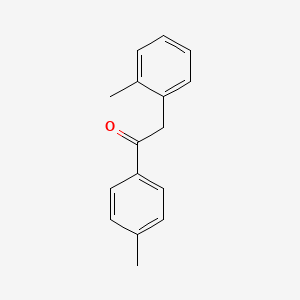
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
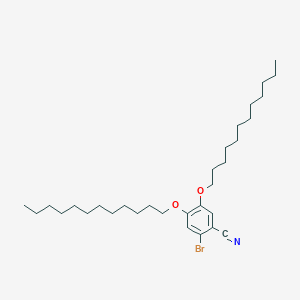
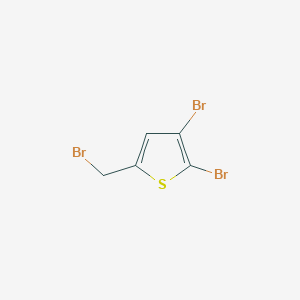
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
